molecular formula C7H2Br4N2 B016132 4,5,6,7-Tetrabromobenzimidazole CAS No. 577779-57-8

4,5,6,7-Tetrabromobenzimidazole

Katalognummer: B016132
CAS-Nummer: 577779-57-8
Molekulargewicht: 433.72 g/mol
InChI-Schlüssel: LOEIRDBRYBHAJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

4,5,6,7-Tetrabromobenzimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Inhibition of Protein Kinase CK2

One of the primary applications of TBB is its role as an inhibitor of protein kinase CK2, an enzyme implicated in various cellular processes including cell proliferation and survival. The selective inhibition of CK2 by TBB has been demonstrated across different biological systems.

  • Selectivity and Potency : TBB exhibits ATP-competitive inhibition of CK2 with inhibition constants (K(i)) in the range of 0.5-1 µM, making it a highly effective inhibitor compared to other kinases such as PKA and PKC, where it shows minimal activity . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
  • Cytotoxic Effects : Studies indicate that TBB derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and CCRF-CEM (leukemia), correlating their cytotoxicity with their CK2 inhibition capabilities . The structure-function relationship analysis of these compounds suggests that modifications to the TBB structure can enhance their antitumor activity.

Antitumor Activity

TBB has been investigated for its potential as an anticancer agent. Several derivatives have been synthesized and tested for their efficacy against various cancer types.

  • Case Study: DMAT : The derivative 2-dimethylamino-4,5,6,7-tetrabromobenzimidazole (DMAT) has shown significant antitumor activity. In vitro studies revealed that DMAT can effectively inhibit the growth of leukemia Jurkat cells, showcasing its potential as a therapeutic agent .
  • Mechanism of Action : The antitumor effects are primarily attributed to the induction of apoptosis through CK2 inhibition. This mechanism is particularly relevant in cancers where CK2 is overexpressed, suggesting that TBB and its derivatives could be valuable in targeted cancer therapies.

Synthesis and Derivative Development

The synthesis of TBB derivatives has been a focal point for enhancing its biological activity. Various methods have been developed to modify the TBB structure to improve its pharmacological properties.

  • Acyl Derivatives : Recent studies have explored the synthesis of novel acyl derivatives of TBB, which have shown improved potency against CK2 and enhanced cytotoxicity against cancer cell lines . This highlights the importance of chemical modifications in developing more effective therapeutic agents.
  • Structure-Activity Relationship (SAR) : The SAR studies conducted on TBB derivatives provide insights into how structural changes can influence biological activity. For instance, alkylation at specific positions has been linked to increased inhibitory effects on CK2 and better pro-apoptotic properties .

Toxicological Studies

Understanding the safety profile of TBB is essential for its application in clinical settings. Toxicological assessments have been performed to determine the lethal dose (LD50) values for various derivatives.

  • Safety Profile : Preliminary studies suggest that certain TBB derivatives exhibit low toxicity levels in animal models, indicating a favorable safety profile for potential therapeutic use . However, further comprehensive toxicological evaluations are necessary to fully understand their safety margins.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4,5,6,7-Tetrabromobenzimidazole (TBBi) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potent biological activities, particularly as an inhibitor of protein kinase CK2. This article explores the biological activity of TBBi, focusing on its mechanisms of action, cytotoxic effects in cancer models, and relevant case studies.

Overview of this compound

TBBi is a halogenated benzimidazole derivative known for its ability to inhibit various protein kinases, especially CK2, which is implicated in numerous cellular processes including cell proliferation and survival. The structure of TBBi allows for significant interactions with ATP-binding sites in kinases, leading to its role as a selective inhibitor.

TBBi acts primarily as an ATP-competitive inhibitor of CK2. This inhibition disrupts the phosphorylation processes essential for cell cycle regulation and apoptosis. Studies have demonstrated that TBBi's binding affinity for CK2 is significantly higher than for other kinases, which underlines its selectivity and potential therapeutic applications in cancer treatment .

Cell Viability Studies

Recent research has shown that TBBi and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported the EC50 values (the concentration required to reduce cell viability by 50%) for TBBi derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives were more effective than the parent compound, with EC50 values ranging from 0.195 µM to over 100 µM , depending on the specific derivative and treatment duration .

CompoundEC50 (µM)Cell LineTreatment Duration
TBBi>100MCF-772 hours
Derivative 132.77MDA-MB-23172 hours
Derivative 24.90MCF-724 hours

Induction of Apoptosis

The induction of apoptosis is a critical mechanism through which TBBi exerts its cytotoxic effects. In studies involving breast cancer cell lines, treatment with TBBi derivatives led to significant increases in markers of apoptosis such as cleaved PARP (c-PARP) and morphological changes indicative of apoptotic cell death. For example, one derivative resulted in a 57.5% increase in apoptotic cells after 72 hours of treatment .

Case Studies

  • Breast Cancer Models : A study explored the effect of several TBBi derivatives on breast cancer cells. The findings revealed that these compounds not only reduced cell viability but also effectively inhibited CK2 activity within the cells. This dual action suggests that TBBi derivatives could serve as promising candidates for targeted cancer therapies .
  • Prostate Cancer : Another investigation assessed the effects of TBBi on hormone-sensitive prostate cancer cells. The results indicated that TBBi had a significant impact on cell growth inhibition and apoptosis induction, further supporting its potential as an anticancer agent .
  • Toxicological Studies : The acute toxicity of TBBi was evaluated through LD50 studies in animal models. The LD50 values indicated moderate toxicity levels, suggesting that while TBBi has therapeutic potential, careful consideration must be given to dosing regimens to minimize adverse effects .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing TBBz with high purity for biochemical studies?

TBBz is synthesized via bromination of benzimidazole derivatives. A validated method involves reacting 2-chlorobenzimidazole with bromine under controlled conditions to achieve regioselective tetrabromination at the 4,5,6,7-positions . Post-reaction purification steps include recrystallization from ethanol/water mixtures to yield light-yellow crystals. Purity can be confirmed using HPLC (>98%) and melting point analysis (262–266°C) .

Q. Which biochemical assays are most reliable for confirming TBBz’s inhibitory activity against CK2?

Radioactive kinase assays using γ-³²P-ATP and recombinant CK2 are standard. TBBz exhibits ATP-competitive inhibition with Ki values of 0.5–1 µM across species (yeast, rat, human) . For non-radioactive alternatives, fluorescence-based ADP-Glo™ assays can quantify CK2 activity inhibition in a 96-well format . Include positive controls (e.g., CX-4945) and validate results with IC50 dose-response curves.

Q. How can researchers evaluate TBBz’s antiparasitic activity against protozoan pathogens?

In vitro assays using Trichomonas vaginalis, Giardia intestinalis, or Entamoeba histolytica cultures are recommended. Suspend parasites in Diamond’s TYI-S-33 medium, expose to TBBz (0.1–50 µM), and measure viability via MTT reduction or motility inhibition over 24–48 hours. IC50 values typically range from 5–20 µM .

Advanced Research Questions

Q. How can off-target effects of TBBz be systematically identified in apoptosis studies?

TBBz’s interaction with quinone reductase 2 (NQO2) may mediate apoptosis in CK2-resistant cells . To confirm off-target effects:

  • Use CK2-knockout or inhibitor-resistant cell lines (e.g., CRISPR-edited H295R adrenocortical carcinoma cells) .
  • Perform thermal proteome profiling (TPP) or affinity purification coupled with mass spectrometry to map non-CK2 binding partners .
  • Compare phenotypic outcomes (e.g., caspase-3 activation) with CK2-specific inhibitors like DMAT .

Q. What strategies improve TBBz’s selectivity between CK2α and CK2α' isoforms?

CK2α (catalytic subunit) is more sensitive to TBBz than CK2α' (Ki = 0.7 µM vs. 5.2 µM) . To discriminate isoforms:

  • Use isoform-specific kinase activity assays with mutant CK2α (Cys336Ser) or CK2α' (Lys209Arg) .
  • Co-crystallize TBBz with CK2α to identify binding-pocket residues (e.g., Val66, Phe113) for structure-activity relationship (SAR) studies .
  • Design derivatives with bulky substituents (e.g., 2-dimethylamino-TBBz) to exploit steric differences in ATP-binding pockets .

Q. How does TBBz synergize with 1,25(OH)2D3 in prostate cancer therapy?

TBBz enhances 1,25(OH)2D3’s antitumor effects by inhibiting CYP24A1, a vitamin D catabolizing enzyme. Methodological steps:

  • Treat LNCaP prostate cancer cells with TBBz (10 µM) and 1,25(OH)2D3 (100 nM) for 72 hours.
  • Assess synergy via Chou-Talalay combination index (CI) analysis using CompuSyn software .
  • Validate in vivo using xenograft models (e.g., 500 µg/kg TBBz + 0.5 µg/kg 1,25(OH)2D3, intraperitoneal, 10 days) .

Q. What structural modifications reduce TBBz’s cytotoxicity while retaining CK2 inhibition?

  • Replace bromine with iodine at position 4/5 to enhance halogen bonding with CK2’s Lys68 .
  • Introduce polar groups (e.g., sulfonylbutanoic acid) to improve solubility and reduce membrane permeability, limiting off-target effects .
  • Test derivatives in HEK293 cells for CK2 inhibition (IC50) and cytotoxicity (LD50 via MTT assay). Optimal candidates show IC50 < 2 µM and LD50 > 50 µM .

Eigenschaften

IUPAC Name

4,5,6,7-tetrabromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEIRDBRYBHAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408803
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577779-57-8
Record name 4,5,6,7-tetrabromobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TBBz
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole
4,5,6,7-Tetrabromobenzimidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.